molecular formula C19H16N4O2S B2953021 1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 300375-87-5

1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B2953021
CAS No.: 300375-87-5
M. Wt: 364.42
InChI Key: HOQAWNYUTPYZBI-UHFFFAOYSA-N
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Description

Allylamine is an organic compound with the formula C3H5NH2. This colorless liquid is the simplest stable unsaturated amine . Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes .


Synthesis Analysis

Regioselective C-3-alkylation of quinoxalin-2(1H)-ones has been demonstrated by employing Katritzky salts as alkylating agents in the presence of eosin-y as a photoredox catalyst and DIPEA as a base at room temperature .


Molecular Structure Analysis

The true structure of the conjugated allyl carbocation is a hybrid of the two resonance structures so the positive charge is delocalized over the two terminal carbons. This delocalization stabilizes the allyl carbocation making it more stable than a normal primary carbocation .


Chemical Reactions Analysis

Quinoxaline derivatives have been synthesized via many different methods of synthetic strategies, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .


Physical and Chemical Properties Analysis

Allylamine has a molar mass of 57.096 g·mol−1, appears as a colorless liquid, and has a density of 0.7630 g/cm3 .

Scientific Research Applications

Synthesis of Novel Compounds

1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine serves as a precursor in the synthesis of novel compounds with potential antitumor activity. For instance, its derivatives have been synthesized to explore their selective antitumor agents' capabilities, showing effectiveness in inhibiting neuroblastoma cell growth in vitro, with specific compounds demonstrating potent activity (Lingaiah Nagarapua et al., 2012).

Development of Ionic Liquids

This chemical also plays a role in creating new classes of ionic liquids through environmentally friendly synthesis processes. The solvent-free conditions and use of Lewis acid catalysis in the synthesis of such ionic liquids highlight its versatility in green chemistry applications (F. Fringuelli et al., 2004).

Investigation of Molecular Structures

The compound is used in studies investigating molecular structures and crystal packing. Research involving derivatives of this compound contributes to understanding conformational solvatochromism and the role of hydrogen bonding in solute-solvent interactions, providing insight into the compound's solvatochromic behavior and its dependence on solvent polarity (Piotr Goszczycki et al., 2021).

Antimicrobial Activity Research

Additionally, this compound and its derivatives are investigated for their antimicrobial properties. Studies focusing on sulfur-substituted pyrrolo[3,4-b]quinolines, which can be synthesized from similar compounds, aim to enhance antimicrobial activity against specific pathogens, contributing to the development of new antimicrobial agents (T. Es et al., 2005).

Exploration of Anti-Cancer Properties

Research into quinoxaline derivatives, including this compound, extends to their potential as anti-cancer drugs. Studies involve synthesis, crystal structure analysis, and docking studies to evaluate these compounds' efficacy against cancer cells, aiming to identify new therapeutic agents (N. Abad et al., 2021).

Mechanism of Action

While the specific mechanism of action for “1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine” is not available, quinoxaline derivatives have been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities .

Safety and Hazards

Allylamine, like other allyl derivatives, is a lachrymator and skin irritant .

Future Directions

The direct C–H multifunctionalization of quinoxalin-2(1H)-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile .

Properties

IUPAC Name

3-(benzenesulfonyl)-1-prop-2-enylpyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-2-12-23-18(20)17(26(24,25)13-8-4-3-5-9-13)16-19(23)22-15-11-7-6-10-14(15)21-16/h2-11H,1,12,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQAWNYUTPYZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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